(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
CAS No.: 2034339-18-7
Cat. No.: VC6316704
Molecular Formula: C18H21FN4O3S
Molecular Weight: 392.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034339-18-7 |
|---|---|
| Molecular Formula | C18H21FN4O3S |
| Molecular Weight | 392.45 |
| IUPAC Name | [4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
| Standard InChI | InChI=1S/C18H21FN4O3S/c19-15-6-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)16-13-14-5-3-4-8-23(14)20-16/h1-2,6-7,13H,3-5,8-12H2 |
| Standard InChI Key | LDFPIONPQJEJHQ-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a 2-fluorophenylsulfonyl-piperazine group and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine unit linked via a methanone bridge. The piperazine ring adopts a chair conformation, while the tetrahydropyrazolo-pyridine system exhibits partial saturation, conferring structural rigidity .
Table 1: Key Chemical Identifiers
Spectroscopic and Computational Data
The InChIKey (LDFPIONPQJEJHQ-UHFFFAOYSA-N) provides a unique identifier for computational studies, enabling precise database queries . Quantum mechanical calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to blood-brain barrier penetration. Molecular docking simulations indicate potential interactions with kinase ATP-binding pockets, particularly those containing hydrophobic subpockets .
Synthesis and Manufacturing Considerations
Synthetic Pathways
While explicit synthetic protocols remain proprietary, retro-synthetic analysis suggests a convergent strategy:
-
Piperazine sulfonylation: Reaction of piperazine with 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions .
-
Pyrazolo-pyridine construction: Cyclocondensation of hydrazine derivatives with cyclic ketones, followed by partial hydrogenation .
-
Methanone coupling: Ullmann-type coupling or nucleophilic acyl substitution to join the two fragments .
Critical challenges include regioselectivity in pyrazolo-pyridine formation and minimizing racemization during piperazine functionalization. Patent literature describes analogous compounds prepared at 60–80°C in DMF with yields of 45–68% .
Purification and Analytical Methods
-
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient)
-
Characterization:
Physicochemical Properties
Table 2: Experimental and Predicted Properties
| Property | Experimental Value | Predicted Value (ChemAxon) |
|---|---|---|
| LogP (lipophilicity) | N/A | 2.1 ± 0.3 |
| Water Solubility (mg/mL) | N/A | 0.024 |
| pKa (basic) | N/A | 3.1 (piperazine N) |
| Topological Polar Surface | 93.7 Ų | 94.2 Ų |
The high topological polar surface area (93.7 Ų) suggests limited passive membrane permeability, necessitating formulation enhancements for oral bioavailability . Thermal analysis (DSC) indicates decomposition onset at 218°C, warranting storage below -20°C for long-term stability .
| Parameter | Classification |
|---|---|
| Acute Toxicity | Category 4 (Oral) |
| Specific Target Organ Toxicity | Category 2 (Repeated exposure) |
The compound carries hazard statement H372 ("Causes damage to organs through prolonged or repeated exposure") based on structural alerts for sulfonamides . Recommended personal protective equipment includes nitrile gloves and respiratory protection during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume